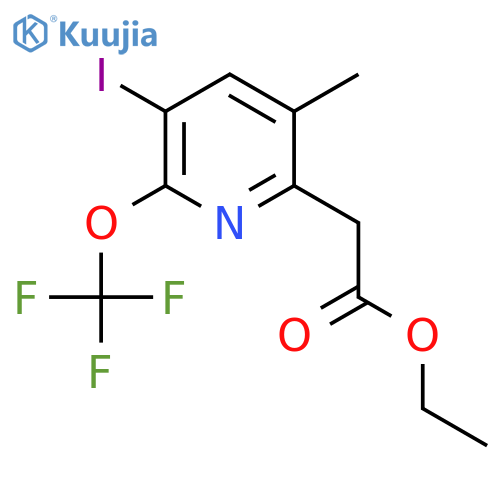

Cas no 1804365-23-8 (Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate)

1804365-23-8 structure

商品名:Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate

CAS番号:1804365-23-8

MF:C11H11F3INO3

メガワット:389.109626054764

CID:4834476

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate

-

- インチ: 1S/C11H11F3INO3/c1-3-18-9(17)5-8-6(2)4-7(15)10(16-8)19-11(12,13)14/h4H,3,5H2,1-2H3

- InChIKey: YJMPEUKOKFKPEU-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(CC(=O)OCC)C(C)=C1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 314

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 48.4

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092733-1g |

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate |

1804365-23-8 | 97% | 1g |

$1,579.40 | 2022-04-02 |

Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1804365-23-8 (Ethyl 3-iodo-5-methyl-2-(trifluoromethoxy)pyridine-6-acetate) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量